molecular formula C5H5BrN2O2S B1302977 Methyl 2-amino-5-bromothiazole-4-carboxylate CAS No. 850429-60-6

Methyl 2-amino-5-bromothiazole-4-carboxylate

Cat. No.: B1302977
CAS No.: 850429-60-6
M. Wt: 237.08 g/mol
InChI Key: KVUHCAXYWHQFLW-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Methyl 2-amino-5-bromothiazole-4-carboxylate plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as thiazole synthase, which is involved in the biosynthesis of thiazole derivatives . The nature of these interactions often involves the binding of the compound to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity. Additionally, this compound can interact with proteins and other biomolecules, potentially altering their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in cell proliferation and apoptosis . It can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression levels of specific genes . Furthermore, this compound can affect cellular metabolism by altering the activity of metabolic enzymes and pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as enzymes and receptors, leading to changes in their activity . This binding can result in enzyme inhibition or activation, depending on the nature of the interaction. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the stability and degradation of the compound can influence its effectiveness and impact on cellular function . In vitro and in vivo studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in cell proliferation, apoptosis, and metabolic activity . These effects are often dependent on the concentration and duration of exposure to the compound .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At lower doses, the compound may exhibit beneficial effects, such as enhanced cell proliferation and metabolic activity . At higher doses, toxic or adverse effects can be observed, including cell death and disruption of normal cellular processes . Threshold effects have been identified, indicating specific dosage levels at which the compound transitions from being beneficial to harmful .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound can influence the activity of key metabolic enzymes, leading to changes in the production and utilization of metabolites . These interactions can have significant implications for cellular metabolism and overall cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity . The compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments . These interactions can influence the accumulation and distribution of the compound, affecting its overall effectiveness and impact on cellular function .

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function . The compound can be directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-amino-5-bromothiazole-4-carboxylate can be synthesized through a multi-step reaction process. One common method involves the bromination of 2-aminothiazole followed by esterification . The reaction typically starts with 2-aminothiazole, which undergoes bromination using bromine or a brominating agent to form 2-amino-5-bromothiazole. This intermediate is then esterified with methanol in the presence of an acid catalyst to yield the final product .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure the efficient production of the compound .

Chemical Reactions Analysis

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-bromothiazole-4-carboxylate is unique due to the presence of both an amino group and a bromine atom on the thiazole ring. This combination of functional groups allows for diverse chemical reactivity and the formation of various derivatives with potential biological activities .

Properties

IUPAC Name

methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2O2S/c1-10-4(9)2-3(6)11-5(7)8-2/h1H3,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVUHCAXYWHQFLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(SC(=N1)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00376813
Record name Methyl 2-amino-5-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850429-60-6
Record name 4-Thiazolecarboxylic acid, 2-amino-5-bromo-, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=850429-60-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-amino-5-bromothiazole-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00376813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-5-bromo-1,3-thiazole-4-carboxylate
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